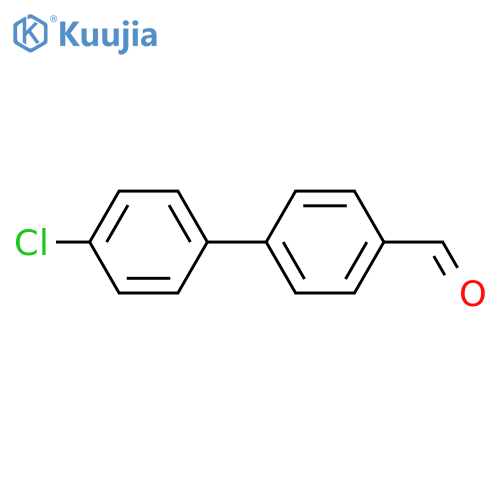

Synthesis and antimicrobial activity evaluation of aminoguanidine derivatives containing a biphenyl moiety

,

Youji Huaxue,

2019,

39(5),

1497-1502